Reactive Red 6 hapten
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Reactive Red 6 hapten involves the coupling of diazonium salts with aromatic amines. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions often include acidic environments to facilitate the diazotization and coupling reactions. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various naphthalene derivatives .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reagent addition, resulting in a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Reactive Red 6 hapten undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl, sulfonic acid, and azo groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used to reduce the azo groups to amines. These reactions are often carried out in alkaline conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, amines, and sulfonic acid derivatives. The specific products depend on the reaction conditions and reagents used .
Scientific Research Applications
Reactive Red 6 hapten has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of azo dye chemistry and reactions involving diazonium salts.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a diagnostic marker.
Mechanism of Action
The mechanism of action of Reactive Red 6 hapten involves its interaction with specific molecular targets, primarily proteins. As a hapten, it binds to carrier proteins, forming hapten-protein conjugates that can elicit an immune response. This interaction is mediated by the formation of covalent bonds between the hapten and amino acid residues in the protein, leading to the activation of immune cells and the production of specific antibodies .
Comparison with Similar Compounds
Similar Compounds
- Reactive Red 2 hapten
- Reactive Red 4 hapten
- Reactive Red 120 hapten
Uniqueness
Reactive Red 6 hapten is unique due to its specific structure, which includes two (5-hydroxy-1,3-disulfo-2-naphthyl)amino groups and a 1,3,5-triazine core. This structure imparts distinct chemical properties, such as high solubility in water and strong binding affinity to proteins, making it particularly useful in immunological studies and industrial applications .
Properties
Molecular Formula |
C35H25N9O22S6 |
---|---|
Molecular Weight |
1116.0 g/mol |
IUPAC Name |
5-hydroxy-2-[[4-[[5-hydroxy-6-[(2-hydroxy-5-sulfophenyl)diazenyl]-1,7-disulfonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-6-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C35H25N9O22S6/c45-24-7-1-14(67(49,50)51)9-22(24)41-43-28-26(69(55,56)57)11-18-16(30(28)47)3-5-20(32(18)71(61,62)63)38-34-36-13-37-35(40-34)39-21-6-4-17-19(33(21)72(64,65)66)12-27(70(58,59)60)29(31(17)48)44-42-23-10-15(68(52,53)54)2-8-25(23)46/h1-13,45-48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H2,36,37,38,39,40) |
InChI Key |
PJONDRDKCIFXDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N=NC2=C(C=C3C(=C2O)C=CC(=C3S(=O)(=O)O)NC4=NC(=NC=N4)NC5=C(C6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N=NC2=C(C=C3C(=C2O)C=CC(=C3S(=O)(=O)O)NC4=NC(=NC=N4)NC5=C(C6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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